Home > Products > Screening Compounds P143355 > N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide - 313398-14-0

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide

Catalog Number: EVT-2890425
CAS Number: 313398-14-0
Molecular Formula: C23H20N4O
Molecular Weight: 368.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a synthetically derived organic compound belonging to the class of quinazolinone derivatives. [] While no natural sources are mentioned in the provided papers, quinazolinones are a large family of heterocyclic compounds often studied for their diverse biological activities. [] The compound is primarily used in scientific research to investigate its potential as a therapeutic agent for various diseases. []

Overview

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a compound belonging to the class of quinazoline derivatives, which are recognized for their diverse biological activities. This specific compound features a quinazoline core, known for its potential therapeutic applications, particularly in oncology and other areas of drug development. Quinazolines have been extensively studied due to their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Source

The compound can be found in various chemical databases and literature, reflecting its significance in research. Notably, it is referenced in patent literature and scientific articles that discuss its synthesis and biological properties .

Classification

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is classified as an acetamide due to the presence of the acetamide functional group. It also falls under the category of quinazoline derivatives, which are known for their broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects .

Synthesis Analysis

Methods

The synthesis of N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves several key steps:

  1. Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
  2. Amination Reaction: The introduction of the amino group at the 6-position of the quinazoline ring is crucial. This step often employs amine reagents under controlled conditions to ensure selectivity.
  3. Acetylation: The final step involves the acetylation of the amino group to form the acetamide structure. This is usually done using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction .

Technical Details

The synthesis may require specific catalysts or solvents to optimize yields and purity. For example, copper-catalyzed reactions have been reported to enhance efficiency in forming quinazoline derivatives .

Molecular Structure Analysis

Structure

The molecular structure of N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}

This indicates that the compound contains 19 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.

Data

Key structural data include:

  • Molecular Weight: Approximately 320.39 g/mol
  • Melting Point: Specific melting point data can vary based on purity but is typically around 150–160 °C.
  • Boiling Point: Information on boiling points is less common for solid compounds but can be estimated based on molecular weight and structure .
Chemical Reactions Analysis

Reactions

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions typical for amides and quinazolines:

  1. Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed back to the corresponding amine and acetic acid.
  2. Substitution Reactions: The aromatic rings present in the structure allow for electrophilic substitution reactions, which can modify substituents on the phenyl rings.
  3. Reduction Reactions: Reduction of nitro groups (if present) or other reducible functionalities can occur under suitable conditions .

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to achieve desired outcomes without side reactions.

Mechanism of Action

Process

The mechanism of action for N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is primarily related to its interaction with biological targets:

  1. Inhibition of Kinases: Many quinazoline derivatives act as inhibitors of various kinases involved in cancer pathways, disrupting cell proliferation signals.
  2. Antimicrobial Activity: The compound may exhibit activity against bacterial and fungal strains by disrupting their metabolic processes.

Data

Studies have shown that modifications on the quinazoline core can significantly influence its potency against specific targets, highlighting structure–activity relationships that guide further development .

Physical and Chemical Properties Analysis

Physical Properties

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a solid at room temperature with notable stability under standard conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water.
  • Reactivity: The amide bond is relatively stable but can undergo hydrolysis under acidic or basic conditions.

Relevant analyses such as spectroscopic methods (NMR, IR) are typically employed to confirm structural integrity during synthesis .

Applications

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide has significant potential applications in scientific research:

  1. Pharmaceutical Development: Its properties make it a candidate for developing new anticancer agents or treatments for inflammatory diseases.
  2. Biological Research: It serves as a tool compound for studying kinase inhibition mechanisms and cellular signaling pathways.
  3. Chemical Biology: The compound may also be utilized in exploring interactions within biological systems due to its structural characteristics .
Introduction to Quinazoline-Based Therapeutics and Relevance of N-{4-[(6-Methyl-4-Phenylquinazolin-2-yl)Amino]Phenyl}Acetamide

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

The medicinal exploitation of quinazolines began with the isolation of natural alkaloids like febrifugine from Dichroa febrifuga, but gained therapeutic prominence in the late 20th century with synthetic derivatives. Key milestones include the 1980s discovery of prazosin (alpha-1 adrenergic antagonist) and the 2001 FDA approval of gefitinib—the first quinazoline-based EGFR inhibitor for non-small cell lung cancer (NSCLC). This catalyzed intense exploration of 4-anilinoquinazolines as kinase-targeted anticancer agents [4]. Subsequent generations addressed limitations through structural diversification:

  • First-generation (e.g., erlotinib): Reversible EGFR inhibitors with dermatological toxicity from wild-type EGFR inhibition
  • Second-generation (e.g., afatinib): Irreversible inhibitors with acrylamide warheads targeting cysteine residues
  • Third-generation (e.g., osimertinib): Mutant-selective inhibitors minimizing on-target toxicity

Table 1: Evolution of Clinically Significant Quinazoline Derivatives

GenerationRepresentative AgentsPrimary TargetStructural Advancement
Early Non-OncologicPrazosin, Terazosinα1-adrenoceptorPiperazine-quinazoline linkage
1st Gen Oncology (2001-2005)Gefitinib, ErlotinibEGFR (reversible)4-anilino substitution
2nd Gen Oncology (2006-2012)Afatinib, DacomitinibPan-HER (irreversible)Acrylamide Michael acceptor
3rd Gen Oncology (2013-present)OsimertinibEGFR T790M mutantPyrimidine-quinazoline hybrid

This compound belongs to the "targeted optimization" phase where subtle modifications (methylation, acetamide capping) enhance selectivity and pharmaceutical properties without altering core mechanistic function. Contemporary design strategies leverage crystallographic data to systematically modify the quinazoline C2, C4, C6, and N1 positions—a paradigm enabling precision tuning of kinase affinity and off-target profiles [1] [3].

Structural and Functional Significance of the 6-Methyl-4-Phenylquinazolin-2-yl Motif

The 6-methyl-4-phenylquinazoline scaffold establishes three-dimensional complementarity with the ATP-binding cleft of oncokinases. Crystallographic analyses reveal:

  • 4-Phenyl group: Occupies hydrophobic region II of kinase pockets, with ortho-substitutions (e.g., chlorine) enhancing affinity through van der Waals contacts with gatekeeper residues
  • C2-aniline linkage: Projects into solvent-front region, permitting modifications that modulate selectivity without steric clash
  • 6-Methyl group: A strategically underappreciated modification that induces three critical effects:
  • Lipophilicity enhancement: Increases log P by ≈0.5 units, improving membrane permeability
  • Metabolic stabilization: Blocks cytochrome P450-mediated oxidation at C6, reducing clearance
  • Conformational steering: Restricts rotation of C4-phenyl ring into bio-inactive orientations

Table 2: Impact of Quinazoline C6 Substituents on Pharmacological Properties

C6 SubstituentBinding Affinity (EGFR IC₅₀ nM)Cellular Potency (A431 IC₅₀ nM)Metabolic Stability (t₁/₂ min, human microsomes)
H (unsubstituted)15.2 ± 1.389.5 ± 12.728.1 ± 3.5
CH₃ (6-methyl)8.7 ± 0.942.3 ± 5.156.4 ± 6.2
OCH₃ (6-methoxy)11.5 ± 1.176.8 ± 8.939.7 ± 4.1
Cl (6-chloro)6.9 ± 0.738.5 ± 4.361.8 ± 7.0

HER2 selectivity studies demonstrate that the 6-methyl analog exhibits 7-12 fold greater discrimination between HER2 and EGFR than lapatinib—a critical advance for reducing EGFR-mediated toxicities (rash, diarrhea) while maintaining antitumor efficacy in HER2-driven malignancies. This selectivity stems from differential tolerance for steric bulk in HER2's solvent-front region compared to EGFR [6]. Molecular dynamics simulations confirm the methyl group minimizes hydrophobic collapse into the smaller EGFR cleft, effectively functioning as a "selectivity filter." Additionally, the methyl group's electron-donating properties subtly alter charge distribution across the quinazoline π-system, strengthening hydrogen bonding with HER2's Met801 backbone amide [1] [3].

Rationale for Acetamide Substitution at the N-{4-Aminophenyl} Position

The N-{4-aminophenyl}acetamide moiety represents a calculated departure from traditional C2-aniline substitutions. Unlike unconjugated anilines (e.g., gefitinib's morpholinoethoxy), acetamide capping serves four interrelated functions:

  • Mitigation of Oxidative Metabolism: Primary anilines undergo rapid CYP2D6-mediated N-hydroxylation leading to toxic quinone-imine formation. Acetylation blocks this metabolic pathway, decreasing hepatotoxicity risk while increasing plasma stability (t₁/₂ increase from 2.3h to 8.7h in murine models) [1]
  • Hydrogen Bond Engineering: The acetamide carbonyl forms a water-mediated hydrogen bond with HER2's Thr862, while its methyl group engages in hydrophobic contact with Ile863—interactions absent in unconjugated analogs
  • Solubility-Permeability Balance: Log D studies show the acetamide reduces water solubility by only ≈15% (from 28µg/mL to 24µg/mL) but doubles Caco-2 permeability (Papp 12.7 × 10⁻⁶ cm/s vs 6.2 × 10⁻⁶ cm/s), indicating enhanced membrane transit without precipitation in gut or vasculature [7]
  • Conformational Restriction: The amide bond partially restricts rotation around the C2-aniline axis, pre-organizing the molecule into the bioactive conformation (ΔG = -2.3 kcal/mol by computational analysis)

Molecular docking confirms the acetamide extension reaches a hydrophilic subpocket in HER2's inactive conformation, explaining its 3.7-fold cellular potency enhancement over non-acetylated counterparts in SKBR3 proliferation assays. Crucially, this group maintains compatibility with mutant kinase variants by avoiding direct contact with resistance-conferring residues (e.g., HER2 L755S) [6].

Table 3: Pharmacokinetic Influence of Acetamide Substitution

ParameterUnsubstituted AnilineN-{4-Aminophenyl}acetamideChange (%)
Plasma Protein Binding92.4% ± 1.788.1% ± 2.1↓ 4.7
Microsomal Stability (CLint, μL/min/mg)128.5 ± 15.347.2 ± 6.8↓ 63.3
Caco-2 Permeability (×10⁻⁶ cm/s)6.2 ± 0.912.7 ± 1.5↑ 105
Solubility (Phosphate Buffer, μg/mL)28.1 ± 3.224.3 ± 2.7↓ 13.5
HER2 Cellular IC₅₀ (nM)158.3 ± 22.642.7 ± 5.9↓ 73

The acetamide's role extends beyond passive pharmacokinetic modulation—it actively participates in target engagement while simultaneously avoiding off-target interactions with kinases sensitive to bulkier groups (e.g., FGFR). This exemplifies modern "metabolophore" design where a single modification concurrently optimizes multiple drug attributes [7].

Properties

CAS Number

313398-14-0

Product Name

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide

IUPAC Name

N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]acetamide

Molecular Formula

C23H20N4O

Molecular Weight

368.44

InChI

InChI=1S/C23H20N4O/c1-15-8-13-21-20(14-15)22(17-6-4-3-5-7-17)27-23(26-21)25-19-11-9-18(10-12-19)24-16(2)28/h3-14H,1-2H3,(H,24,28)(H,25,26,27)

InChI Key

APWBDBSQXBISMO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.